2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride
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Overview
Description
2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride: is a chemical compound with the molecular formula C7H17N3·3HCl . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride typically involves the reaction of 1-methylpiperazine with ethylene oxide or ethylene chlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the trihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-Aminoethyl)piperazine: Another piperazine derivative with similar chemical properties.
4-(2-Aminoethyl)-1-methylpiperazine: A closely related compound with a similar structure.
1-Methylpiperazine: A simpler piperazine derivative used in various chemical reactions.
Uniqueness: 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity or biological activity is required .
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethanamine;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3.3ClH/c1-9-4-6-10(3-2-8)7-5-9;;;/h2-8H2,1H3;3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADBDPBUDXPYRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCN.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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